N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the fluorophenyl and methylpropoxy groups. The final step involves the formation of the benzamide linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-BROMOPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE
Uniqueness: The presence of the fluorophenyl group in N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C22H26FNO4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C22H26FNO4S/c1-16(2)14-28-20-9-7-17(8-10-20)22(25)24(19-11-12-29(26,27)15-19)13-18-5-3-4-6-21(18)23/h3-10,16,19H,11-15H2,1-2H3 |
InChI Key |
YYVIDCASGQXHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.